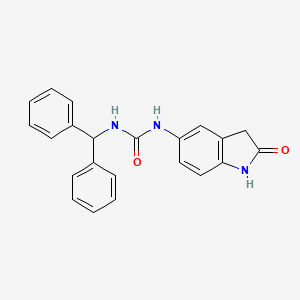

![molecular formula C19H19N3O5S2 B2497462 (Z)-4-アセチル-N-(3-(2-メトキシエチル)-6-スルファモイルベンゾ[d]チアゾール-2(3H)-イリデン)ベンゾアミド CAS No. 865159-83-7](/img/structure/B2497462.png)

(Z)-4-アセチル-N-(3-(2-メトキシエチル)-6-スルファモイルベンゾ[d]チアゾール-2(3H)-イリデン)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

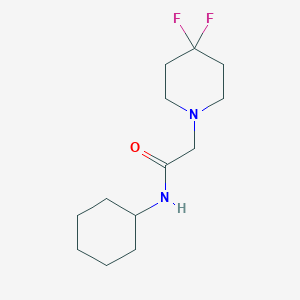

(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.

BenchChem offers high-quality (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化活性

ベンゾアミド化合物、特にこの化合物 は、顕著な抗酸化活性を示すことが判明しています。これらは、体の細胞に有害なフリーラジカルを中和することができます。 そのため、酸化ストレスに起因する病気の治療に役立つ可能性があります .

抗菌活性

これらの化合物は、有望な抗菌活性を示すことも明らかになっています . 様々なグラム陽性菌およびグラム陰性菌に対して試験が行われ、阻害活性が見られ、新しい抗菌薬の開発のための候補になり得ることが示されました .

抗痙攣活性

一部のベンゾチアゾール誘導体は、抗痙攣活性について評価されています . これらの化合物は、有望な結果を示しており、てんかんやその他の発作性疾患の治療に使用できる可能性が示唆されています .

工業的用途

アミド化合物、特にベンゾアミドは、プラスチック、ゴム、紙、農業など、様々な産業分野で広く使用されています . これらは、天然物、タンパク質、合成中間体、市販の薬物などの潜在的な生物活性分子の構造化合物です .

創薬

アミド化合物は、創薬に使用されています . ベンゾアミド化合物は、幅広い生物活性を示すため、新しい治療薬の探索において出発点としてよく用いられています .

新規化合物の合成

この化合物は、新規化合物の合成における出発物質として使用できます . これらの新規化合物は、様々な生物活性について試験することができ、新しい薬剤の発見につながる可能性があります .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

The exact mode of action of this compound remains unknown due to the lack of specific studies. Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in the synthesis of cell wall components of Mycobacterium tuberculosis, it could disrupt the cell wall synthesis pathway, leading to the death of the bacteria . .

Result of Action

Given the reported anti-tubercular activity of similar benzothiazole derivatives , it’s plausible that this compound could lead to the death of Mycobacterium tuberculosis cells, thereby exerting its therapeutic effect.

将来の方向性

Benzothiazole derivatives have been widely used in various fields and continue to be an area of active research. Future studies could focus on conducting in vivo biochemical tests of effective amides, which could lead to their application in different fields . Additionally, further studies are needed to understand the selective formation of the Z-isomer of 2-alkoxy-3-enamines and its transacetalization efficiency .

生化学分析

Biochemical Properties

(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and carbonic anhydrase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the breakdown of acetylcholine and a reduction in the conversion of carbon dioxide to bicarbonate, respectively .

Cellular Effects

The effects of (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide on various cell types are profound. In cancer cells, it has been observed to induce apoptosis through the activation of caspase pathways. Additionally, it influences cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. This compound also affects normal cells by modulating their metabolic activities and gene expression profiles .

Molecular Mechanism

At the molecular level, (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition. This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. This localization is crucial for its interaction with target enzymes and regulatory proteins .

特性

IUPAC Name |

4-acetyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-12(23)13-3-5-14(6-4-13)18(24)21-19-22(9-10-27-2)16-8-7-15(29(20,25)26)11-17(16)28-19/h3-8,11H,9-10H2,1-2H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIELNORVODGOKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

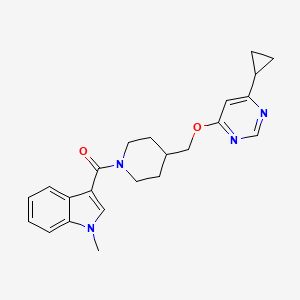

![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)

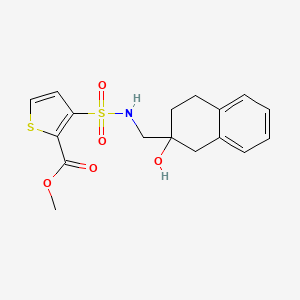

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)

![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)